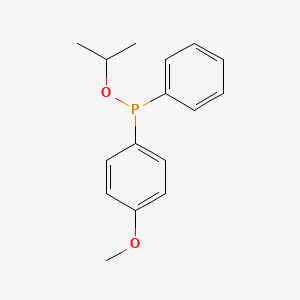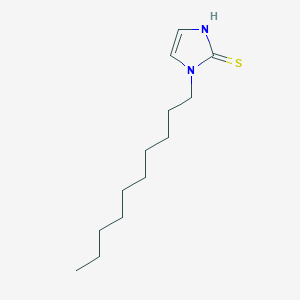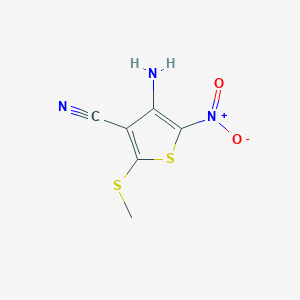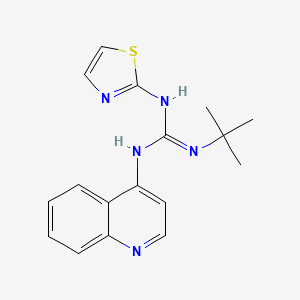
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.
Thiazole Ring Formation: The thiazole ring can be introduced using Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Guanidine Introduction: The guanidine moiety can be introduced through the reaction of amines with cyanamides or thioureas.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to achieve desired outcomes.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce quinoline derivatives.
Scientific Research Applications
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential as a drug candidate.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce physiological responses.
Affecting Pathways: Influencing cellular pathways involved in disease processes.
Comparison with Similar Compounds
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can be compared with other guanidine derivatives, such as:
Phenylguanidine: Known for its use in organic synthesis.
Methylguanidine: Investigated for its biological activity.
Benzylguanidine: Explored for its therapeutic potential.
The uniqueness of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- lies in its specific structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
71079-91-9 |
|---|---|
Molecular Formula |
C17H19N5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-tert-butyl-1-quinolin-4-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-10-11-23-16)20-14-8-9-18-13-7-5-4-6-12(13)14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
InChI Key |
XNRNWAAAVFSMDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=CC=NC2=CC=CC=C21)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


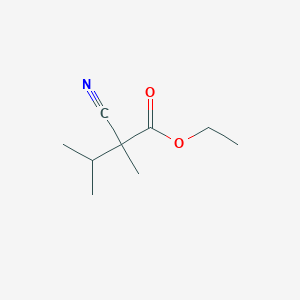
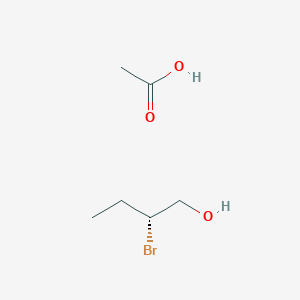
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

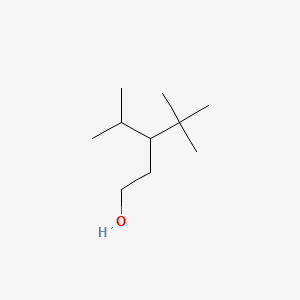


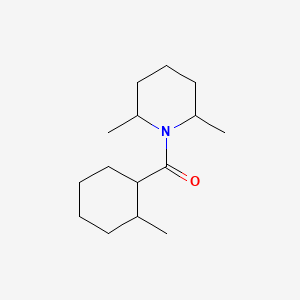
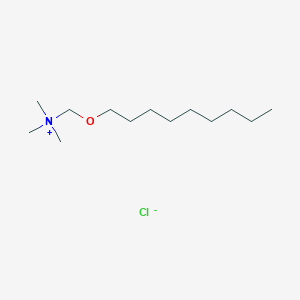

![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
